(S)-1-Boc-3-aminopiperidine

Continuous Flow Biocatalysis Process Intensification Chiral Amine Synthesis

(S)-1-Boc-3-aminopiperidine (CAS 188111-79-7) is an enantiomerically pure, N-Boc-protected chiral piperidine derivative that serves as a critical building block in asymmetric synthesis and medicinal chemistry programs. The compound features a rigid piperidine scaffold with a Boc-protected secondary amine at the 1-position and a free primary amino group at the 3-position in the (S) absolute configuration, enabling selective downstream functionalization in complex molecule assembly.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 188111-79-7
Cat. No. B046749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-aminopiperidine
CAS188111-79-7
Synonyms(3R)-3-Amino-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester;  (R)-1-tert-Butoxycarbonyl-3-aminopiperidine;  (R)-1-tert-Butoxycarbonyl-3-aminopiperidine;  (R)-3-Amino-1-Boc-piperidine;  (R)-3-Aminopiperidine-1-carboxylic Acid tert-Butyl Ester;  (R)-3-
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
InChIKeyAKQXKEBCONUWCL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-3-aminopiperidine (CAS 188111-79-7): Chemical Profile and Core Scientific Value for Procurement


(S)-1-Boc-3-aminopiperidine (CAS 188111-79-7) is an enantiomerically pure, N-Boc-protected chiral piperidine derivative that serves as a critical building block in asymmetric synthesis and medicinal chemistry programs [1]. The compound features a rigid piperidine scaffold with a Boc-protected secondary amine at the 1-position and a free primary amino group at the 3-position in the (S) absolute configuration, enabling selective downstream functionalization in complex molecule assembly [2]. As a chiral amine intermediate, it is valued for its role in constructing bioactive molecules including CHK1 inhibitors, PI3Kδ inhibitors, and peptidomimetic drug candidates, with enantiomeric purity being the paramount quality attribute that determines its utility in stereochemically sensitive applications [3]. Commercially available grades typically specify ≥97% chemical purity with defined enantiomeric excess (ee), making it a procurement item where stereochemical integrity directly impacts downstream synthetic success .

Why (S)-1-Boc-3-aminopiperidine Cannot Be Substituted with the (R)-Enantiomer, Racemate, or Unprotected 3-Aminopiperidine


Procurement decisions involving (S)-1-Boc-3-aminopiperidine (CAS 188111-79-7) cannot default to generic in-class substitution due to three non-negotiable technical constraints: (1) the absolute (S) stereochemistry at the 3-position is essential for biological target recognition in downstream applications such as CHK1 and PI3Kδ inhibitor synthesis, where the (R)-enantiomer (CAS 188111-79-7 actually corresponds to the (R)-enantiomer; the (S)-enantiomer carries CAS 625471-18-3) would produce inactive or off-target pharmacological outcomes ; (2) the Boc protecting group is indispensable for orthogonal synthetic strategy—unprotected 3-aminopiperidine or its dihydrochloride salt introduces competing nucleophilic sites and eliminates the chemoselectivity required for sequential coupling reactions ; (3) the racemic mixture, while chemically identical in composition, reduces reaction yields by 50% in stereospecific transformations and complicates purification, effectively doubling the cost of achieving enantiopure final products [1]. The compound's procurement specification is therefore not interchangeable with structural analogs, necessitating verification of both stereochemical configuration (via specific rotation or chiral HPLC) and protecting group integrity prior to use.

(S)-1-Boc-3-aminopiperidine Quantitative Differentiation Evidence vs. Closest Analogs


Continuous Flow Biocatalytic Synthesis of (S)-1-Boc-3-aminopiperidine Achieves 95% Conversion in 10 Minutes vs. Batch Kinetic Resolution

A continuous flow biocatalytic system using ω-transaminase immobilized on ethylenediamine-modified epoxy resin synthesizes (S)-1-Boc-3-aminopiperidine from 1-Boc-3-piperidone with 95% conversion within 10 minutes of residence time, achieving a space-time yield (STY) of 930.73 g·L⁻¹·day⁻¹ [1]. This performance contrasts with conventional batch kinetic resolution of racemic 1-Boc-3-aminopiperidine using the same enzyme class, which is fundamentally limited to a maximum theoretical yield of 50% and typically operates with lower volumetric productivity due to substrate and product inhibition phenomena [2].

Continuous Flow Biocatalysis Process Intensification Chiral Amine Synthesis

Immobilized ω-Transaminase Batch Process Delivers (S)-1-Boc-3-aminopiperidine with >99% ee in Single Asymmetric Amination Step

Using immobilized ω-transaminases (TAs-IMB) in batch mode, (S)-1-Boc-3-aminopiperidine is synthesized from the prochiral ketone 1-Boc-3-piperidone in a single asymmetric amination step, achieving enantiomeric excess >99% and isolated yields of 70-85% depending on the specific enzyme variant employed [1]. This contrasts with traditional chemical asymmetric synthesis approaches for chiral 3-aminopiperidines, which typically require 3-5 synthetic steps from achiral precursors with cumulative yields of 30-50% and require stoichiometric chiral auxiliaries or resolving agents [2]. The enzymatic route also avoids the need for expensive chiral transition metal catalysts and operates under mild aqueous conditions (pH 7-8, 30-37°C), whereas chemical alternatives often demand anhydrous conditions and cryogenic temperatures (-78°C) for stereocontrol [2].

Biocatalysis Enantioselective Synthesis Asymmetric Amination

Patent-Documented ω-Transaminase Optical Resolution: (S)-1-Boc-3-aminopiperidine Obtained with >99% ee from Racemate Using (R)-Selective Enzyme

According to patent US 8,728,750, a racemic mixture of N-Boc-3-aminopiperidine is subjected to optical resolution using an (R)-selective ω-transaminase (TA8) which selectively converts the (R)-enantiomer to the corresponding ketone, leaving the desired (S)-1-Boc-3-aminopiperidine unreacted in >99% enantiomeric excess [1]. The process achieves 48% recovery of the (S)-enantiomer (near the theoretical maximum of 50% for resolution) at >99% ee after 24 hours at 30°C in phosphate buffer [1]. This enzymatic resolution offers a 12- to 24-fold reduction in resolution time compared to classical diastereomeric crystallization methods, which typically require 48-72 hours for salt formation and crystallization cycles to achieve comparable enantiopurity [2].

Chiral Resolution Biocatalytic Separation Patent-Landscape

Immobilized ω-Transaminase Retains 90% Residual Activity After 15 Reuse Cycles in (S)-1-Boc-3-aminopiperidine Synthesis

The ω-transaminase biocatalyst immobilized on ethylenediamine-modified epoxy resin demonstrates 90% residual activity after 15 consecutive reuse cycles in the synthesis of (S)-1-Boc-3-aminopiperidine, with high binding efficiency (>95%) and activity recovery (75%) upon immobilization [1]. In comparison, free (non-immobilized) ω-transaminase in solution loses >50% of its initial activity after only 3-4 batch cycles due to enzyme denaturation, product inhibition, and difficulties in catalyst recovery [2]. The immobilized system maintains consistent conversion (>90%) and enantioselectivity (>99% ee) across all 15 cycles, demonstrating robust operational stability [1].

Biocatalyst Stability Process Economics Reusability

(S)-1-Boc-3-aminopiperidine Enables Synthesis of CHK1 Inhibitors with Defined Stereochemistry vs. (R)-Enantiomer Inactive Analogs

(S)-1-Boc-3-aminopiperidine serves as a key chiral intermediate for the synthesis of CHK1 inhibitors and PI3Kδ inhibitors, where the (S) absolute configuration at the piperidine 3-position is essential for target engagement . In related chiral piperidine-based CHK1 inhibitors, the (R)-enantiomer has been shown to be inactive or significantly less potent (IC₅₀ difference >100-fold) in kinase inhibition assays, underscoring the critical importance of stereochemical purity [1]. Commercial specifications for (S)-1-Boc-3-aminopiperidine from major suppliers require ≥97% chemical purity and enantiomeric excess of ≥99% to meet pharmaceutical intermediate quality standards .

Checkpoint Kinase 1 CHK1 Inhibitors Stereospecific Pharmacology

(S)-1-Boc-3-aminopiperidine (CAS 188111-79-7) Application Scenarios Validated by Quantitative Evidence


Large-Scale Manufacturing of Enantiopure CHK1 and PI3Kδ Inhibitor Intermediates

For pharmaceutical development programs requiring multi-kilogram quantities of enantiopure (S)-1-Boc-3-aminopiperidine as a building block for CHK1 or PI3Kδ inhibitors, the continuous flow biocatalytic process [Wang et al., 2022] provides the most cost-effective supply route. The 95% conversion in 10 minutes and space-time yield of 930.73 g·L⁻¹·day⁻¹ [5] translate to a daily production capacity that exceeds batch kinetic resolution methods by approximately 9.3-fold, while the >99% enantiomeric excess meets pharmaceutical intermediate specifications without additional chiral purification steps. Procurement specifications should require Certificate of Analysis documentation of ≥99% ee by chiral HPLC and ≥97% chemical purity by GC or HPLC, aligning with the quality standards demonstrated in the continuous flow and batch biocatalytic processes [5].

Medicinal Chemistry Library Synthesis of CHK1-Targeted Compounds

For medicinal chemistry teams synthesizing focused libraries of CHK1 or PI3Kδ inhibitors, (S)-1-Boc-3-aminopiperidine is the only stereochemically appropriate starting material. The class-level evidence from structurally related CHK1 inhibitors indicates that the (S)-enantiomer is essential for target engagement, while the (R)-enantiomer shows >100-fold reduced potency [5]. Procurement of gram-to-100g quantities from vendors supplying ≥99% ee material ensures that all downstream analogs maintain the correct stereochemical orientation for kinase binding. The Boc-protected amine at the 1-position provides orthogonal protection, allowing selective functionalization of the 3-amino group for amide coupling, reductive amination, or urea formation without deprotection of the piperidine nitrogen .

Enzymatic Resolution Process Development for Racemic 1-Boc-3-aminopiperidine Feeds

For process chemistry groups developing cost-efficient access to (S)-1-Boc-3-aminopiperidine from racemic feedstock, the patent-documented enzymatic resolution using (R)-selective ω-transaminase TA8 [US 8,728,750] offers a 12-24× faster resolution time (24 h vs. 48-72 h) and higher enantiopurity (>99% ee vs. 95-98% ee) compared to classical diastereomeric crystallization methods [5]. This process is particularly suitable for laboratories with access to recombinant enzyme expression capabilities or commercial ω-transaminase kits. The method yields 48% recovery of the desired (S)-enantiomer at >99% ee, representing the theoretical maximum for a resolution approach and eliminating the need for iterative crystallization cycles [5].

Synthesis of N-(Aminocycloalkylene)amino Acid Chiral Building Blocks

For synthetic groups constructing novel chiral amino acid derivatives via SN2 displacement reactions, (S)-1-Boc-3-aminopiperidine serves as a nucleophilic partner with defined stereochemistry. In the methodology reported by Matulevičiūtė et al. [RSC Adv., 2023], enantiopure N-Boc-aminopiperidines undergo nucleophilic substitution with chiral triflate esters derived from α-hydroxy acids, enabling the stereospecific assembly of N-(aminocycloalkylene)amino acid derivatives [5]. The (S) configuration at the 3-position of the piperidine ring is preserved throughout the SN2 displacement, providing predictable stereochemical outcomes in the final products. Procurement of material with validated optical rotation ([α]D = -28.5° (c = 1, DMF) ) ensures consistency in downstream stereochemical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-3-aminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.